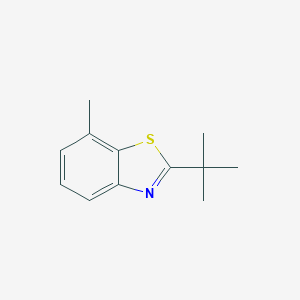
Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-7-methylbenzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-7-methylbenzothiazole can be achieved through several synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component under controlled conditions.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain benzothiazole derivatives.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of 2-tert-Butyl-7-methylbenzothiazole often involves large-scale synthesis using eco-friendly and cost-effective methods. One-pot multicomponent reactions and green chemistry principles are commonly employed to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-7-methylbenzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-tert-Butyl-7-methylbenzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-7-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-7-methylbenzothiazole: Similar in structure but contains an amino group instead of a tert-butyl group.
2-Mercapto-7-methylbenzothiazole: Contains a mercapto group instead of a tert-butyl group.
2-Phenylbenzothiazole: Contains a phenyl group instead of a tert-butyl group.
Uniqueness
2-tert-Butyl-7-methylbenzothiazole is unique due to its tert-butyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from other benzothiazole derivatives .
Propiedades
Número CAS |
178999-25-2 |
|---|---|
Fórmula molecular |
C12H15NS |
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
2-tert-butyl-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-8-6-5-7-9-10(8)14-11(13-9)12(2,3)4/h5-7H,1-4H3 |
Clave InChI |
XHYYWHILMDOMFI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C |
Sinónimos |
Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















